(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride
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Overview
Description
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride is a chemical compound with the molecular formula C11H11ClF2O2S and a molecular weight of 280.72 g/mol . This compound is notable for its unique chemical structure, which includes a cyclobutyl ring substituted with phenyl and difluoro groups, as well as a methanesulfonyl chloride functional group . It has gained attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride typically involves the reaction of 3,3-difluoro-1-phenylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Sulfonamide derivatives: Formed from reactions with amines.
Sulfonate esters: Formed from reactions with alcohols.
Sulfonothioate derivatives: Formed from reactions with thiols.
Sulfonic acids: Formed from oxidative reactions.
Scientific Research Applications
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride has several scientific research applications, including:
Synthetic Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a building block for the development of new drugs and therapeutic agents.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives . These reactions can modulate the biological activity of the compound, making it useful in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl bromide: Similar structure but with a bromide group instead of chloride.
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl iodide: Similar structure but with an iodide group instead of chloride.
Uniqueness
(3,3-Difluoro-1-phenylcyclobutyl)methanesulfonyl chloride is unique due to its specific combination of a cyclobutyl ring with difluoro and phenyl substitutions, along with a reactive sulfonyl chloride group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3,3-difluoro-1-phenylcyclobutyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2S/c12-17(15,16)8-10(6-11(13,14)7-10)9-4-2-1-3-5-9/h1-5H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPMRDNLDNULRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(CS(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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